Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH
CAS No.: 160168-40-1
Cat. No.: VC0549245
Molecular Formula: C33H38N2O13
Molecular Weight: 670.66
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160168-40-1 |
---|---|
Molecular Formula | C33H38N2O13 |
Molecular Weight | 670.66 |
IUPAC Name | (2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29-,30-,32-/m1/s1 |
SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH features several distinct structural components that contribute to its functionality in synthetic applications. The backbone consists of an L-threonine amino acid with its alpha-amino group protected by the Fmoc group and a free carboxylic acid at the C-terminus. The beta-hydroxyl group of threonine forms a glycosidic linkage with the N-acetylglucosamine (GlcNAc) sugar. This beta-linkage is critical for mimicking natural O-glycosylation patterns. The GlcNAc moiety bears three acetyl groups that protect the hydroxyl groups of the sugar during synthetic procedures.
The fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in peptide synthesis contexts as it can be selectively removed under mild basic conditions without affecting the acetyl protecting groups or the glycosidic linkage. This orthogonal protection strategy enables precise control during stepwise peptide assembly. The three-dimensional arrangement of these structural elements creates a molecule that can participate in numerous chemical reactions while maintaining the integrity of the critical glycosidic bond.
Physical and Chemical Properties
The compound Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH possesses distinctive physical and chemical properties that influence its handling and applications in laboratory settings. With a molecular weight of 670.67 g/mol and chemical formula C33H38N2O12, this compound typically appears as a white to off-white solid powder under standard conditions. The presence of both hydrophobic (Fmoc and acetyl groups) and hydrophilic (carboxylic acid) components gives it an amphipathic character that affects its solubility profile.
Spectroscopic Characteristics
Identification and characterization of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH typically rely on several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals from the Fmoc aromatic protons (7.2-7.8 ppm), acetyl methyl groups (approximately 2.0 ppm), and anomeric proton of the sugar (4.5-5.5 ppm). The beta-configuration of the glycosidic linkage can be confirmed by the coupling constant of the anomeric proton (typically J ≈ 8 Hz for beta-linkages).
Mass spectrometry is another valuable technique for characterizing this compound, with the molecular ion peak corresponding to its molecular weight of 670.67 g/mol. Fragmentation patterns typically show characteristic losses of the Fmoc group and acetyl moieties. Additionally, infrared (IR) spectroscopy reveals distinctive absorption bands for the carbonyl groups of the acetyl protections, Fmoc carbamate, and carboxylic acid, typically appearing in the 1700-1750 cm⁻¹ region.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and selectivity. The most common synthetic approach begins with the protection of L-threonine using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a suitable base. This step selectively protects the alpha-amino group while leaving the side-chain hydroxyl group available for subsequent glycosylation.
The glycosylation step represents the most challenging aspect of the synthesis, requiring the formation of a beta-glycosidic bond between the threonine hydroxyl group and an activated GlcNAc donor. This reaction typically employs an acetylated GlcNAc derivative with a leaving group at the anomeric position (such as a trichloroacetimidate or thioglycoside). Lewis acid catalysts such as indium bromide (InBr3) facilitate this glycosylation reaction while promoting beta-selectivity. Following successful glycosylation, any remaining protecting groups may be adjusted to yield the final product with the carboxylic acid available for peptide coupling.
Reaction Conditions
Successful synthesis of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH depends heavily on carefully controlled reaction conditions. The Fmoc protection step typically occurs under mild basic conditions (pH 8-9) using sodium bicarbonate or diisopropylethylamine (DIPEA) in a mixed solvent system of water and dioxane or acetonitrile. Temperature control is crucial, with reactions usually maintained between 0-25°C to prevent side reactions.
The critical glycosylation step requires anhydrous conditions, as moisture can interfere with the activation of the glycosyl donor and lead to side reactions. Typical conditions include dry dichloromethane or acetonitrile as solvent, with reactions conducted at low temperatures (-40°C to 0°C) to enhance stereoselectivity. The Lewis acid catalyst concentration and reaction time must be carefully optimized to maximize yield while minimizing the formation of alpha-glycosidic linkages or hydrolysis products. After glycosylation, mild workup procedures are employed to preserve the integrity of the product.
Industrial Production Methods
Industrial-scale production of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH employs modified approaches to address challenges related to scale, efficiency, and cost-effectiveness. Automated peptide synthesizers can handle the complex sequence of reactions required for synthesis, ensuring consistent quality across batches. These machines precisely control reaction parameters such as temperature, reagent addition rates, and mixing efficiency.
Large-scale production also benefits from continuous flow chemistry techniques, which allow for better heat transfer, mixing, and reaction control compared to traditional batch processes. This approach can significantly reduce reaction times and improve yield, particularly for the challenging glycosylation step. Quality control measures, including high-performance liquid chromatography (HPLC), mass spectrometry, and NMR analysis, are systematically implemented throughout the production process to ensure product purity and structural integrity.
Chemical Reactivity
Types of Reactions
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH can participate in various chemical reactions that exploit its functional groups. The most relevant reaction in peptide synthesis contexts is amide bond formation between its carboxylic acid group and the amino group of another amino acid or peptide. This reaction typically requires activation of the carboxylic acid using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/HOBt (N,N'-diisopropylcarbodiimide/hydroxybenzotriazole).
The Fmoc protecting group undergoes selective deprotection under mild basic conditions, typically using 20-30% piperidine in DMF. This reaction proceeds via a β-elimination mechanism, releasing the amino group for subsequent coupling reactions. The acetyl protecting groups on the GlcNAc moiety can be selectively removed under certain conditions, such as using sodium methoxide in methanol or hydrazine acetate, while preserving the glycosidic linkage. These orthogonal deprotection strategies allow for selective chemical modifications at different stages of peptide synthesis.
Common Reagents and Conditions
Working with Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH typically involves several classes of reagents for different chemical transformations. For peptide coupling reactions, modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) provide efficient activation with minimal racemization.
The deprotection of the Fmoc group is typically carried out using 20-30% piperidine in DMF for 5-20 minutes, often with repeated treatments to ensure complete removal. For the selective removal of acetyl groups from the sugar moiety, mild basic conditions such as 0.1 M sodium methoxide in methanol at 0°C or hydrazine acetate in DMF/methanol can be employed. These conditions must be carefully controlled to avoid affecting the glycosidic linkage or other functional groups in more complex peptides.
Major Products
Reactions involving Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH yield various products depending on the specific transformation. In peptide synthesis, the primary products are extended peptide chains containing the glycosylated threonine residue. Following Fmoc deprotection, the resulting H-L-Thr(beta-D-GlcNAc(Ac)3)-OH can undergo further coupling reactions to build larger peptide structures.
Deacetylation reactions produce Fmoc-L-Thr(beta-D-GlcNAc)-OH, which features free hydroxyl groups on the GlcNAc moiety. This deprotected sugar allows for further modifications, such as additional glycosylation to create more complex glycan structures or selective functionalization of specific hydroxyl groups. Complete deprotection yields the fully unprotected H-L-Thr(beta-D-GlcNAc)-OH building block, which resembles naturally occurring glycosylated threonine residues found in O-linked glycoproteins.
Applications in Scientific Research
Peptide Synthesis
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides containing site-specific glycosylation, which is crucial for studying the effects of O-GlcNAcylation on protein structure and function. The compound enables researchers to incorporate precisely defined glycosylation patterns at specific threonine residues within peptide sequences, providing valuable tools for investigating glycan-dependent biological processes.
The compatibility of this building block with standard Fmoc-SPPS protocols makes it particularly valuable for creating libraries of glycopeptides with systematic variations in glycosylation sites or patterns. Such libraries can be used to probe structure-activity relationships and identify optimal glycosylation patterns for specific applications. Additionally, the compound facilitates the synthesis of defined substrate analogs for studying enzymes involved in glycan processing, such as glycosidases and glycosyltransferases.
Glycosylation Studies
In glycobiology research, Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH serves as a valuable tool for investigating the effects of site-specific O-GlcNAcylation on protein properties and functions. O-GlcNAcylation is a dynamic post-translational modification that regulates numerous cellular processes, including signal transduction, transcription, and protein degradation. By incorporating this building block into synthetic peptides, researchers can create well-defined models for studying how O-GlcNAc modifications influence protein-protein interactions, enzyme activities, and higher-order structures.
The compound also enables comparative studies between different types of glycosylation, such as O-GlcNAcylation versus O-GalNAcylation, or between glycosylation at different amino acid residues (threonine versus serine). Such studies help elucidate the specific contributions of different glycan structures and attachment sites to biological functions. Furthermore, glycopeptides synthesized using this building block serve as standards for developing and validating analytical methods for detecting and quantifying O-GlcNAc modifications in complex biological samples.
Therapeutic Applications
The therapeutic potential of glycopeptides synthesized using Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH spans several areas of medical research. Glycopeptide-based vaccines represent one promising application, where defined glycan epitopes attached to peptide carriers can elicit immune responses against specific carbohydrate antigens associated with pathogens or cancer cells. The precise control over glycosylation patterns afforded by synthetic approaches enables the creation of vaccine candidates with optimized immunogenicity and specificity.
Another therapeutic direction involves the development of glycopeptide inhibitors that can modulate protein-carbohydrate interactions implicated in disease processes. These inhibitors can target lectins, glycan-binding antibodies, or enzymes involved in glycan processing. Studies have shown that glycopeptides containing the beta-D-GlcNAc moiety can potently inhibit certain glycosidases and glycosyltransferases, suggesting potential applications in treating diseases characterized by aberrant glycosylation, such as cancer and inflammatory disorders.
Mechanism of Action
Interaction with Biological Systems
The biological activity of glycopeptides containing the beta-D-GlcNAc moiety derived from Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH stems from their ability to interact with various glycan-recognizing proteins. The beta-D-GlcNAc structure can be specifically recognized by lectins such as wheat germ agglutinin (WGA) and certain galectins, which play roles in cell adhesion, immune regulation, and signal transduction. These interactions are often dependent on the precise stereochemistry of the glycosidic linkage, highlighting the importance of the beta-configuration in this building block.
In cellular systems, O-GlcNAcylated peptides can interact with O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), enzymes that catalyze the addition and removal of O-GlcNAc modifications, respectively. By mimicking natural substrates of these enzymes, synthetic glycopeptides can serve as competitive inhibitors or alternative substrates, allowing researchers to probe the dynamics of O-GlcNAc cycling. Furthermore, glycopeptides containing the beta-D-GlcNAc moiety can engage with components of the immune system, including antibodies and T-cell receptors, making them valuable for immunological studies and vaccine development.
Structure-Activity Relationships
The biological activity of glycopeptides derived from Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is strongly influenced by structural features that can be systematically modified to optimize specific functions. The beta-configuration of the glycosidic linkage is critical for recognition by many GlcNAc-binding proteins, as the alpha-configured analogs often show dramatically different binding properties or lack activity altogether. The acetyl protecting groups, while primarily serving synthetic purposes, can also affect the compound's bioavailability and cell permeability when present in the final glycopeptide.
Research has demonstrated that the peptide sequence surrounding the glycosylated threonine residue significantly influences biological activity. Specific amino acid motifs can enhance or diminish recognition by glycan-binding proteins, affect proteolytic stability, and modulate immunogenicity. Additionally, the spacing between multiple glycosylation sites in glycopeptides containing several modified residues plays a crucial role in creating optimal epitope presentations for multivalent interactions with receptors or antibodies. These structure-activity relationships guide the rational design of glycopeptides for specific research or therapeutic applications.
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH are available for glycopeptide synthesis, each with distinct properties and applications. The table below compares key structural analogs and their characteristics:
Compound | Key Structural Differences | Functional Implications |
---|---|---|
Fmoc-L-Ser(beta-D-GlcNAc(Ac)3)-OH | Contains serine instead of threonine (lacks methyl group) | Slightly different conformational properties and flexibility; often used for comparison with threonine glycosylation |
Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH | Contains galactosamine instead of glucosamine (different stereochemistry at C4) | Mimics mucin-type O-glycosylation; recognized by different set of lectins and antibodies |
Fmoc-L-Thr(beta-D-GlcNAc)-OH | Lacks acetyl protecting groups on the sugar hydroxyls | More hydrophilic; used when deprotected sugar is required; different solubility profile |
Boc-L-Thr(beta-D-GlcNAc(Ac)3)-OH | Contains tert-butyloxycarbonyl (Boc) instead of Fmoc protection | Requires acidic deprotection conditions; used in orthogonal protection strategies |
These structural variations allow researchers to select the most appropriate building block for specific applications, depending on the required glycosylation pattern, protection strategy, and downstream modifications.
Functional Comparisons
The functional properties of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH and its analogs vary significantly, affecting their utility in different research contexts. The table below presents a comparative analysis of key functional properties:
Property | Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH | Similar Compounds | Practical Implications |
---|---|---|---|
Deprotection conditions | Basic (20-30% piperidine in DMF) | Varies (acidic for Boc derivatives) | Affects compatibility with other protecting groups and sensitive glycosidic linkages |
Solubility in synthesis solvents | Good solubility in DMF, DMSO, DCM | Varies (deacetylated derivatives show lower solubility in DCM) | Influences handling in solid-phase synthesis and solution-phase reactions |
Glycosidic bond stability | Relatively stable under basic conditions | Similar stability for beta-linkages; alpha-linkages often more labile | Determines suitable reaction conditions and purification methods |
Recognition by glycan-binding proteins | Specific for GlcNAc-binding lectins after deacetylation | Varies by sugar moiety (GalNAc vs. GlcNAc recognition differs) | Critical for biological activity and applications in glycobiology research |
This functional comparison highlights the importance of selecting the appropriate glycosylated amino acid building block based on the specific requirements of each research application, considering factors such as synthetic compatibility, downstream modifications, and intended biological activities.
Biological Activities and Research Findings
Glycoprotein Mimicry
Research utilizing Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH has demonstrated that synthetic glycopeptides can effectively mimic key structural and functional aspects of natural glycoproteins. Studies have shown that well-designed glycopeptides containing precisely positioned beta-D-GlcNAc moieties can recreate specific epitopes found in naturally O-GlcNAcylated proteins. These mimics often exhibit enhanced stability compared to their natural counterparts, as they can be engineered to resist enzymatic degradation while maintaining recognition by target receptors or antibodies.
The ability to create defined glycoprotein mimics has proven particularly valuable for studying O-GlcNAc-dependent cellular processes. For instance, research has demonstrated that synthetic glycopeptides derived from transcription factors like c-Myc and p53 can recapitulate specific protein-protein interactions that depend on O-GlcNAcylation status. Such studies have revealed how site-specific glycosylation can modulate protein function through effects on protein stability, subcellular localization, and interaction with regulatory partners.
Cellular Uptake Studies
Investigations into the cellular uptake of glycopeptides synthesized using Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH have yielded valuable insights into the influence of glycosylation on peptide delivery and trafficking. Research has consistently demonstrated that glycopeptides containing the beta-D-GlcNAc moiety show enhanced cellular internalization compared to their non-glycosylated counterparts. This improved uptake has been attributed to interactions with cell surface lectins that recognize GlcNAc structures and facilitate receptor-mediated endocytosis.
Studies using fluorescently labeled glycopeptides have revealed distinct intracellular trafficking patterns that depend on the specific glycosylation pattern and peptide sequence. For example, glycopeptides containing multiple GlcNAc moieties often localize to different subcellular compartments compared to mono-glycosylated or non-glycosylated peptides. These differences in cellular distribution have important implications for the design of glycopeptide-based therapeutics and imaging agents, as they can be exploited to target specific cellular compartments or enhance residence time within cells.
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